REACTION_CXSMILES
|
[C:1](Cl)(=[O:10])[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.C[Si]([C:30]#[N:31])(C)C.[Sn](Cl)(Cl)(Cl)Cl>C(Cl)Cl>[C:1]([C:30]#[N:31])(=[O:10])[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
1.874 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C=C1)OC)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#N
|
Name
|
tin (IV) chloride
|
Quantity
|
0.27 mL
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 2 hr at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
p-Anisoyl cyanide was prepared
|
Type
|
CUSTOM
|
Details
|
During the 2 hr
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
After the 2 hr of stirring
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with 75 mL of ice-cold water
|
Type
|
EXTRACTION
|
Details
|
extracted with two 75-mL portions of methylene chloride
|
Type
|
WASH
|
Details
|
washed with two 75-mL portions of ice-cold water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The methylene chloride was removed by rotary evaporation
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=C(C=C1)OC)(=O)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.592 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |